n,n-Dihexylacetamide

Description

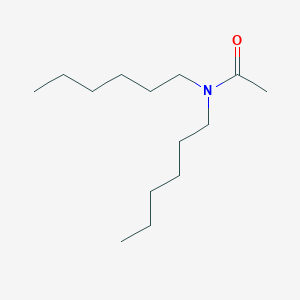

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOPIALLYRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288129 | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-51-1 | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIHEXYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N,n Dihexylacetamide and Its Derivatives

Synthetic Routes to N,N-Dihexylacetamide

Condensation Reactions for Amide Bond Formation

Condensation reactions are a cornerstone of amide synthesis, involving the joining of two molecules with the elimination of a smaller molecule, typically water.

The direct reaction between a carboxylic acid and an amine is a fundamental approach to forming amides. researchgate.net In the case of this compound, this involves the reaction of acetic acid with dihexylamine (B85673). However, a significant challenge in this direct approach is the competing acid-base reaction, where the carboxylic acid protonates the amine to form an unreactive ammonium (B1175870) carboxylate salt. acs.orgmasterorganicchemistry.com To overcome this, the reaction is often conducted at high temperatures (typically above 160-180°C) to drive off water and shift the equilibrium towards the formation of the amide. mdpi.com

Various catalysts can be employed to facilitate this reaction under milder conditions. Boron-based catalysts, such as boric acid and arylboronic acids, have proven effective in promoting direct amidation by activating the carboxylic acid. acs.orgacs.org These reactions may require the removal of water through azeotropic distillation or the use of dehydrating agents like molecular sieves. mdpi.comacs.org Metal-based catalysts, including those derived from zirconium and titanium, have also been reported for direct thermal amide formation, although they often necessitate strictly anhydrous conditions. acs.org An alternative green chemistry approach involves microwave-assisted direct amidation using silica (B1680970) gel as a solid support and catalyst, which has been shown to be effective for various aliphatic and aromatic acids and amines. rsc.org

A study on the synthesis of 2,2'-oxybis(this compound) demonstrated a two-step melt amidation process. rsc.org Initially, diglycolic acid and dihexylamine were reacted in ethanol (B145695) to form the ammonium salt. Subsequently, heating this salt at 200°C under a nitrogen flow resulted in the formation of the desired diglycolamide. rsc.org This high-temperature dehydration method is analogous to the direct synthesis of this compound from acetic acid and dihexylamine.

A more reactive and often higher-yielding alternative to direct amidation involves the use of acid anhydrides. fishersci.it For the synthesis of this compound, acetic anhydride (B1165640) is reacted with dihexylamine. This reaction is mechanistically similar to the use of acyl chlorides, proceeding through a nucleophilic acyl substitution. chemistry.coachfishersci.co.uk The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the amide and a molecule of carboxylic acid as a byproduct. chemistry.coachlibretexts.org

The reaction is typically carried out in aprotic solvents and may be facilitated by the addition of a base to neutralize the carboxylic acid byproduct and drive the reaction to completion. fishersci.itfishersci.co.uk The general mechanism involves the nucleophilic attack of the amine on the anhydride, followed by deprotonation and subsequent removal of the carboxylate leaving group. libretexts.org

Table 1: Comparison of Direct Amidation and Anhydride-Mediated Synthesis

| Feature | Direct Amidation with Acetic Acid | Anhydride-Mediated Synthesis with Acetic Anhydride |

| Reactants | Acetic Acid, Dihexylamine | Acetic Anhydride, Dihexylamine |

| Byproduct | Water | Acetic Acid |

| Reaction Conditions | Typically high temperatures (>160°C) or requires catalysts. mdpi.com | Generally milder conditions, often at room temperature. fishersci.co.uk |

| Reactivity | Lower, due to formation of ammonium salt. acs.org | Higher, as anhydride is a more activated electrophile. fishersci.it |

| Yield | Can be variable, dependent on conditions and water removal. | Generally high yields. |

Dehydration Reactions for Amide Synthesis

Dehydration reactions for amide synthesis focus on activating the carboxylic acid to facilitate the removal of a water molecule upon reaction with an amine. This is often achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. masterorganicchemistry.comchemistrysteps.com

Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine to form the amide, with the byproduct being a urea (B33335) derivative (e.g., dicyclohexylurea for DCC). chemistrysteps.comjove.com The reaction is typically efficient, proceeding at room temperature with good yields. chemistrysteps.com To minimize side reactions and potential racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comnih.gov

Other activating agents include phosphonium (B103445) salts (like BOP, PyBOP) and aminium/uronium salts (like HBTU, TBTU), which also convert the carboxylic acid into a highly activated ester, facilitating amide bond formation. fishersci.co.ukpeptide.com

One-Pot Synthetic Strategies for Related Amides

One-pot syntheses offer an efficient and streamlined approach to amide formation by combining multiple reaction steps in a single vessel without the need for isolating intermediates. This strategy is applicable to the synthesis of various N,N-disubstituted amides.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be approached by introducing functional groups onto either the acetyl or the dihexylamine precursors.

For example, starting with a functionalized carboxylic acid allows for the introduction of various substituents on the acyl portion of the molecule. A general method involves the reaction of substituted carboxylic acids with amines using coupling reagents like EDC and HOBt, often with an acyl transfer agent such as DMAP, to synthesize a range of functionalized amide derivatives. nih.gov This approach has been used to synthesize rhein (B1680588) nitroxide radical derivatives by coupling amino acids with nitroxide radicals using DCC and DMAP. dovepress.com

Alternatively, functionalization can be achieved by starting with a modified amine. For instance, the synthesis of 2-chloro-N,N-dihexylacetamide is achieved by reacting dihexylamine with chloroacetyl chloride. google.comgoogle.com This chlorinated derivative can then serve as a precursor for further functionalization.

Multicomponent reactions also provide a powerful tool for synthesizing complex, functionalized acetamide (B32628) derivatives. Palladium-catalyzed oxidative aminocarbonylation reactions have been used to synthesize 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides and 2-(1-alkyl-1H-benzo[d]imidazo[1,2-a]imidazol-2-yl)acetamides. researchgate.net Similarly, a palladium-catalyzed carbonylative approach has been developed for the synthesis of imidazopyridinyl-N,N-dialkylacetamides. researchgate.net These methods demonstrate the capability to construct highly functionalized acetamide cores in a single, efficient step.

Preparation of 2,2′-Oxybis(this compound) and Related Compounds

2,2′-Oxybis(this compound) and similar diglycolamides are often synthesized for their potential use in applications like solvent extraction. One common synthetic route involves the reaction of diglycolic acid with thionyl chloride to form diglycolyl chloride. rsc.orglookchem.com This intermediate is then reacted with a secondary amine, such as dihexylamine, in a Schotten-Baumann reaction to yield the final product. rsc.org

Another approach is a two-step melt amidation synthesis. rsc.org This method involves heating the corresponding ammonium salt of diglycolic acid, which leads to the formation of the desired 2,2'-oxybis(N,N-dialkylacetamide). For instance, 2,2'-oxybis(this compound) can be prepared by heating the corresponding ammonium salt at 200°C for 24 hours. rsc.org The synthesis of related compounds like 2,2′-Oxybis(N,N-diethylacetamide) and 2,2′-oxybis(N,N-dibutylacetamide) follows similar principles, with their structures confirmed by IR, NMR, and elemental analysis. researchgate.netacs.org

A related compound, N,N-dihexyl-2-(2-hexyloxyethoxy)acetamide, is derived from diethylene glycol mono-n-hexyl ether. atamanchemicals.comnih.goveuropa.eu The synthesis would typically involve the reaction of the alcohol group of diethylene glycol mono-n-hexyl ether with an activated acetic acid derivative in the presence of dihexylamine.

Table 1: Synthesis of 2,2'-Oxybis(N,N-dialkylacetamides)

| Compound | Synthetic Method | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,2'-oxybis(N,N'-dioctylacetamide) (TODGA) | Schotten-Baumann | Diglycolyl chloride, Dioctylamine, NaOH | 0°C, 2h | 85% | rsc.org |

| 2,2'-oxybis(this compound) | Melt Amidation | Corresponding ammonium salt | 200°C, 24h | - | rsc.org |

| 2,2'-oxybis(N,N-didodecylacetamide) | Melt Amidation | Corresponding ammonium salt | 200°C, 24h | 88% | rsc.org |

Synthesis of Indole-3-acetamide Derivatives (e.g., N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide, FGIN-1-27)

Indole-3-acetamide derivatives are a class of compounds with significant biological interest. nih.govacs.orgresearchgate.netdoaj.orgproquest.com A prominent example is N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide, also known as FGIN-1-27. ontosight.aifrontiersin.orgwikipedia.orgnih.govoup.com The synthesis of such derivatives often starts from indole-3-acetic acid. nih.govacs.orgresearchgate.net

A general and efficient method for the synthesis of indole-3-acetamides is the one-pot multicomponent reaction of indole-3-acetic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and a substituted amine. nih.govacs.org In this reaction, indole-3-acetic acid is first activated by CDI, often in the presence of a catalytic amount of a base like pyridine (B92270), to form an activated intermediate with the evolution of carbon dioxide. nih.govacs.org This intermediate then reacts with the desired amine, in this case, dihexylamine, to furnish the final N,N-disubstituted indole-3-acetamide. The synthesis of FGIN-1-27 specifically involves a 2-(4-fluorophenyl)indole-3-acetamide core, indicating a more complex starting material than simple indole-3-acetic acid. ontosight.aifrontiersin.orgwikipedia.orgnih.govoup.com

Formation of this compound Anchored Resins

For applications in areas like solid-phase extraction, this compound can be anchored to a solid support, such as a resin. researchgate.net This involves chemically modifying a base resin, for example, an Amberlite XAD-16 (a polystyrene-divinylbenzene co-polymer), with a functionalized version of this compound. researchgate.net

The process typically begins with the synthesis of a derivative of this compound that contains a reactive group suitable for attachment to the resin. An example is p-amino-N,N-dihexylacetamide (ADHA). researchgate.net This functionalized amide is then chemically grafted onto the polymer backbone of the resin. researchgate.net The successful anchoring of the amide is often confirmed by spectroscopic methods like FT-IR and elemental analysis (CHN analysis). researchgate.net These resins are designed for specific applications, such as the selective extraction of metal ions from acidic solutions. researchgate.net

Preparation of N-Oxide Derivatives for Modified Activity

The conversion of tertiary amines to their corresponding N-oxides is a common strategy to modify the properties of a molecule. nih.govgoogle.comgoogle.comorgsyn.orgorganic-chemistry.org This transformation can be applied to this compound, assuming the presence of a tertiary amine functionality within a derivative. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide, a peracid (like peroxyacetic acid or m-chloroperoxybenzoic acid), or a hydroperoxide. google.comgoogle.comorgsyn.org

For instance, the synthesis of N,N-dimethyldodecylamine oxide is achieved by treating the parent tertiary amine with aqueous hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst like vanadium oxyacetylacetonate. orgsyn.org The reaction conditions are generally mild, and the N-oxide products can be isolated in good yields. google.comorgsyn.org This chemical modification can alter the biological activity or physical properties of the parent compound. nih.gov

Mechanistic Investigations in this compound Synthesis

The formation of the amide bond in this compound is governed by well-established reaction mechanisms, primarily nucleophilic acyl substitution. The efficiency of this reaction can be significantly influenced by the presence of acid or base catalysts.

Exploration of Nucleophilic Acyl Substitution Mechanisms

The synthesis of amides, including this compound, from carboxylic acid derivatives is a classic example of a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.comvanderbilt.edumasterorganicchemistry.comchemistrytalk.org This reaction proceeds through a two-stage mechanism: addition followed by elimination. masterorganicchemistry.comvanderbilt.edu

In the first step, the nucleophile, which in the synthesis of this compound is dihexylamine, attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride or an acid anhydride). masterorganicchemistry.com This addition step breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. byjus.comvanderbilt.edu

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom re-forms the carbon-oxygen double bond, and a leaving group is expelled. masterorganicchemistry.comvanderbilt.edu For the reaction to be favorable, the leaving group must be a weaker base than the incoming nucleophile. masterorganicchemistry.com For example, when using an acyl chloride, the chloride ion is an excellent leaving group, making the reaction highly efficient. masterorganicchemistry.com

Role of Acid and Base Catalysis in Amide Formation

Both acid and base catalysis can play a crucial role in the formation of amides. libretexts.orgkhanacademy.orgmdpi.comrsc.orgchemistrysteps.com

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the carboxylic acid derivative is protonated. byjus.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine. byjus.com After the formation of the tetrahedral intermediate, a proton transfer occurs from the amine nitrogen to the leaving group, making it a better leaving group (e.g., water instead of hydroxide). byjus.com The final step is the deprotonation of the newly formed amide to yield the neutral product. libretexts.org

Base Catalysis: While direct reaction of a carboxylic acid with an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt, a strong base can be used to deprotonate the amine, increasing its nucleophilicity. mdpi.com However, a more common scenario in amide synthesis is the use of a base to neutralize the acidic byproduct of the reaction, such as HCl when an acyl chloride is used. masterorganicchemistry.com This prevents the protonation of the amine nucleophile, allowing it to remain active in the reaction mixture. In some cases, a base can also act as a catalyst by activating the carboxylic acid, as seen with pyridine in CDI-mediated couplings. nih.govacs.org

Stereochemical Outcomes of Amide Synthesis Pathways

The stereochemical outcome of an amide synthesis is a critical consideration when the target molecule possesses one or more stereocenters. For an achiral molecule like this compound, the introduction of chirality into its derivatives necessitates the use of stereoselective synthetic strategies. The stereochemistry of these reactions can be influenced by several factors, including the choice of chiral starting materials, the use of chiral auxiliaries or catalysts, and the specific reaction conditions employed. The resulting products can be enantiomers or diastereomers, and their relative ratio is a key measure of the reaction's success.

Key strategies to control stereochemistry in the synthesis of chiral amides, which are applicable to derivatives of this compound, include the use of chiral auxiliaries, kinetic resolution, and substrate-controlled diastereoselective reactions. Furthermore, in appropriately substituted systems, the phenomenon of atropisomerism can lead to stable, isolable stereoisomers due to restricted rotation around a single bond. thieme-connect.comdigitellinc.com

Diastereoselective Synthesis

When one of the reactants in an amide synthesis is chiral, the reaction can produce diastereomers. For instance, the reaction of a racemic but enantiomerically pure chiral acyl chloride with dihexylamine would result in a pair of diastereomeric amides. The inherent stereocenter in the acyl chloride can direct the approach of the amine, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity.

The level of diastereoselectivity is often explained by steric and electronic models of the transition state. For reactions involving α-chiral carbonyl compounds, models like the Felkin-Anh and Zimmerman-Traxler models help predict the major diastereomer formed. harvard.edu For example, in aldol (B89426) reactions leading to intermediates for amide synthesis, the geometry of the enolate (Z or E) can determine the relative stereochemistry (syn or anti) of the product. harvard.edu

The use of chiral auxiliaries is a powerful method for achieving high diastereoselectivity. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed. Evans' oxazolidinone auxiliaries, for example, are widely used in stereoselective alkylation and aldol reactions to create chiral centers, which can then be converted to chiral amides. wikipedia.orgnumberanalytics.com

Table 1: Illustrative Diastereoselective Amide Formation This table illustrates the principle of diastereoselective synthesis using examples analogous to the synthesis of a chiral this compound derivative.

| Chiral Reactant | Achiral Reactant | Reaction Type | Controlling Element | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (R)-2-Phenylpropanoyl chloride | Dihexylamine | Acylation | Substrate Stereocenter | Moderate to High | General Principle |

| Prochiral ketone + Chiral Auxiliary | Grignard Reagent | Aldol-type Addition | Evans Oxazolidinone | >95:5 | wikipedia.org |

| α,β-Unsaturated Amide with Chiral Auxiliary | Organocuprate | Conjugate Addition | L-Ephedrine derived | Good to Excellent | beilstein-journals.org |

Enantioselective Synthesis and Kinetic Resolution

When synthesizing a chiral amide from achiral or racemic starting materials, an external source of chirality is needed to induce enantioselectivity. This is often achieved using a chiral catalyst.

Kinetic resolution is a key technique for separating a racemic mixture. It involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. acs.orgethz.ch For instance, in the synthesis of a chiral amide, a racemic amine could be acylated using a sub-stoichiometric amount of an achiral acylating agent in the presence of a chiral catalyst. This would preferentially acylate one enantiomer of the amine, leaving the unreacted amine enriched in the other enantiomer. ethz.chnih.gov Similarly, a racemic carboxylic acid derivative can undergo kinetic resolution via amidation catalyzed by a chiral Brønsted acid. acs.org

Recent advances have demonstrated the use of copper catalysts in combination with light to achieve the synthesis of chiral amides from primary amides and alkyl bromides with high enantioselectivity. acs.org Such methods could theoretically be adapted for derivatives of this compound.

Table 2: Examples of Kinetic Resolution in Amide Synthesis This table provides examples from the literature that demonstrate the potential for kinetic resolution in preparing enantiomerically enriched amides or their precursors.

| Racemic Substrate | Chiral Catalyst/Reagent | Reaction | Selectivity Factor (s) | Product e.e. (%) | Reference |

|---|---|---|---|---|---|

| Racemic Amines | Chiral Hydroxamic Acids | Acylation | Good | Variable | ethz.ch |

| Racemic 2-Pyridyl Esters | Chiral Phosphoric Acid | Amidation | High | High | acs.org |

| Racemic α-Phenoxy Amides | trans-RuCl2((S,S)-skewphos)((R,R)-dpen) | Hydrogenation (DKR) | - | >99 | acs.org |

Atropisomerism

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most commonly a C-C or C-N bond. thieme-connect.comdigitellinc.com In certain sterically hindered amides, rotation around the N-aryl bond or the aryl-carbonyl bond can be slow enough to allow for the isolation of stable enantiomers or diastereomers at room temperature. acs.org

For a derivative of this compound, atropisomerism could be engineered by introducing bulky substituents on the nitrogen atom (though the hexyl groups are flexible) and, more critically, on an aromatic ring attached to the nitrogen or the carbonyl group. For example, an N-aryl derivative of this compound with ortho-substituents on the aryl ring could exhibit atropisomerism. The configurational stability of these atropisomers depends on the size of the ortho-substituents and the nature of the amide bond. digitellinc.comacs.org The synthesis of such compounds can be achieved with high atropselectivity through methods like intramolecular acyl transfer. rsc.org

Table 3: Rotational Barriers for Atropisomeric Amides This table presents data on rotational energy barriers (ΔG‡) for representative atropisomeric amides, illustrating the influence of substitution on configurational stability.

| Compound Type | Rotating Bond | Substituent Pattern | Rotational Barrier (ΔG‡, kJ/mol) | Reference |

|---|---|---|---|---|

| Tertiary biaryl 2-amides | Ar-Ar' | Ortho to amide | 64.8–67.5 | acs.org |

| Tertiary biaryl 2-amides | Ar-CO | Ortho to biaryl bond | 60.5–63.0 | acs.org |

| Tertiary biaryl 2-amides | Ar-Ar' | Ortho to both amide and biaryl bond | 102.6–103.8 | acs.org |

Advanced Spectroscopic and Structural Characterization of N,n Dihexylacetamide Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy of N,N-dihexylacetamide reveals distinct signals corresponding to the different proton environments within the molecule. Due to the restricted rotation around the amide C-N bond, a phenomenon attributed to resonance stabilization and partial double bond character, the two hexyl chains can be in chemically non-equivalent environments. nanalysis.com This can lead to separate signals for the α-methylene (N-CH2) protons of each hexyl group.

A typical ¹H NMR spectrum would show a triplet for the terminal methyl (CH3) protons of the hexyl chains, multiplets for the methylene (B1212753) (CH2) groups along the chains, and distinct signals for the α-methylene protons adjacent to the nitrogen. The acetyl methyl (CH3CO) protons would appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet |

| α-CH₂ (Hexyl) | ~3.3 | Triplet |

| Methylene (CH₂)n | ~1.2-1.6 | Multiplet |

| Terminal CH₃ (Hexyl) | ~0.9 | Triplet |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each carbon atom in a unique chemical environment gives rise to a distinct signal.

The carbonyl carbon (C=O) typically appears significantly downfield, in the range of 170-185 ppm. libretexts.org The carbons of the hexyl chains will have characteristic shifts, with the α-carbons (adjacent to the nitrogen) appearing more downfield than the other methylene carbons due to the electron-withdrawing effect of the nitrogen atom. The acetyl methyl carbon will also have a characteristic upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| α-CH₂ (Hexyl) | ~45-50 |

| Methylene (CH₂)n | ~22-32 |

| Terminal CH₃ (Hexyl) | ~14 |

| Acetyl CH₃ | ~21 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. libretexts.orgwisc.edu

Advanced NMR Techniques for Conformational and Dynamic Studies

Dynamic NMR (DNMR) spectroscopy is a crucial tool for studying the restricted rotation around the amide bond in molecules like this compound. ut.eelibretexts.org By acquiring spectra at different temperatures, the rate of this internal rotation can be determined. At low temperatures, the rotation is slow, and separate signals for the non-equivalent hexyl groups are observed. As the temperature increases, the rotation becomes faster, causing the separate signals to broaden and eventually coalesce into a single, averaged signal. nanalysis.com

Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR technique, can be used to determine the spatial proximity of protons within the molecule. researchgate.netwikipedia.orgucsb.edu For this compound, NOESY can provide insights into the preferred conformation of the hexyl chains relative to each other and to the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The most characteristic absorption for this compound is the strong carbonyl (C=O) stretching vibration, which for a tertiary amide typically appears in the range of 1630-1690 cm⁻¹. ucla.edupg.edu.pl Other significant absorptions include the C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Amide I) | 1630-1690 | Strong |

| C-H Stretch (Alkyl) | 2850-3000 | Medium to Strong |

| C-N Stretch | 1200-1300 | Medium |

Note: The exact position of the absorption bands can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. azooptics.com Simple amides like this compound typically exhibit a weak n→π* transition around 220 nm. While not highly characteristic on its own, UV-Vis spectroscopy can be a valuable tool for monitoring changes in the electronic environment of the amide, such as during complexation with metal ions or other species. researchgate.net For instance, the formation of a complex can lead to a shift in the absorption maximum (λmax) or a change in the molar absorptivity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). idtdna.comneu.edu.tr This allows for the determination of the molecular weight of this compound (227.39 g/mol ) and provides information about its structure through the analysis of its fragmentation pattern. guidechem.com

Upon ionization, the molecular ion [M]⁺ is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. The analysis of these fragment ions helps to confirm the structure of the parent molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Characterization

X-ray Diffraction (XRD) is a cornerstone analytical technique for investigating the crystalline structure of materials, offering detailed information on atomic arrangement, phase composition, and other structural properties. anton-paar.com The methodology is broadly categorized into single-crystal XRD and powder XRD, both of which are pivotal in characterizing this compound.

Single-crystal X-ray diffraction (SCXRD) stands as the most precise method for determining the three-dimensional atomic structure of a crystalline material. anton-paar.com This non-destructive technique provides a wealth of information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu The process involves directing a monochromatic X-ray beam at a single, high-quality crystal. anton-paar.com The interaction of these X-rays with the regularly arranged atoms within the crystal lattice causes them to diffract, producing a unique pattern. anton-paar.com This diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), which correlates the X-ray wavelength (λ), the diffraction angle (θ), and the spacing between atomic planes (d). carleton.edupdx.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the unit cell can be constructed, allowing for the precise location of atoms and the determination of the molecule's structure. fzu.cz For a compound like this compound, SCXRD can reveal the exact conformation of the hexyl chains and the geometry of the amide group, providing fundamental data for understanding its physical and chemical properties.

In instances where obtaining a suitable single crystal is not feasible, powder X-ray diffraction (PXRD) is employed. This technique uses a finely powdered sample, which consists of a vast number of tiny, randomly oriented crystallites. pdx.edu As the monochromatic X-ray beam interacts with the powder, the random orientation of the crystallites ensures that all possible diffraction planes are exposed to the beam, resulting in a diffraction pattern of concentric cones. pdx.edu This pattern is recorded as a plot of intensity versus the diffraction angle (2θ). libretexts.org While PXRD does not typically provide the same level of atomic detail as SCXRD, it is highly effective for phase identification, determining lattice parameters, and assessing sample purity. libretexts.orglohtragon.com For this compound, PXRD can be used to identify different polymorphic forms, which may exhibit distinct physical properties, and to monitor structural changes under various conditions. rigaku.com

The data obtained from XRD is crucial for creating a comprehensive structural profile of this compound. Below is a representative table outlining the kind of crystallographic data that can be obtained from a single-crystal XRD analysis.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. |

Intermolecular Interactions and Solvation Phenomena Elucidation via Spectroscopy

The behavior of this compound in solution and its bulk properties are largely governed by intermolecular interactions and solvation phenomena. Spectroscopic techniques are powerful tools for probing these non-covalent interactions. mdpi.com

Intermolecular forces, such as dipole-dipole interactions and London dispersion forces, are critical in determining the physical state and properties of molecular compounds. libretexts.org this compound, with its polar amide group, is expected to exhibit significant dipole-dipole interactions. The long, nonpolar dihexyl chains will primarily interact through London dispersion forces, the strength of which increases with molecular size and surface area. libretexts.org Spectroscopic methods, such as infrared (IR) and Raman spectroscopy, can provide evidence of these interactions. For instance, changes in the vibrational frequencies of the C=O and C-N bonds in the amide group can indicate the formation of intermolecular hydrogen bonds or other associative interactions in the condensed phase or in solution. nih.gov

Solvation is the process where solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of these interactions can be investigated using various spectroscopic techniques. For example, studying the infrared spectra of this compound in different solvents can reveal how the solvent environment affects the vibrational modes of the solute, providing insight into the specific sites of interaction. rsc.org The solvation of amides, particularly in aqueous solutions, is of significant interest due to their relevance as models for peptide and protein behavior. rsc.org Techniques like terahertz spectroscopy have been used to study the hydration dynamics of similar molecules, revealing details about the number of strongly hydrogen-bonded water molecules and the local modification of the water structure. nih.gov

The complexation of ions by molecules like this compound is another important aspect of its solution chemistry. Research on similar N,N-dialkylamides has shown their potential as ligands for ion extraction. researchgate.net The stability and thermodynamics of these complexes are highly dependent on the solvent medium, as the solvation of both the free ligand and the resulting complex plays a crucial role. researchgate.net Spectroscopic methods, in conjunction with techniques like isothermal microcalorimetry, can be used to determine the thermodynamic parameters of these complexation reactions, shedding light on the enthalpic and entropic contributions to the binding process.

The following table summarizes spectroscopic techniques that can be applied to study the intermolecular interactions and solvation of this compound.

| Spectroscopic Technique | Information Gained |

| Infrared (IR) Spectroscopy | Provides information on vibrational modes, allowing for the study of hydrogen bonding and other intermolecular interactions through shifts in characteristic absorption bands (e.g., C=O stretch). |

| Raman Spectroscopy | Complements IR spectroscopy by providing information on molecular vibrations, particularly for non-polar bonds, and can be used to study solvation effects on molecular structure. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed insights into the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N), revealing information about solute-solvent interactions, molecular conformation, and dynamic processes. ias.ac.in |

| UV-Visible Spectroscopy | Can be used to study complex formation if the interaction leads to a change in the electronic absorption spectrum of the molecule. |

| Terahertz (THz) Spectroscopy | Probes low-frequency collective vibrational modes and intermolecular dynamics, offering a direct view of hydration shells and solvation dynamics. nih.gov |

Computational and Theoretical Investigations of N,n Dihexylacetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static picture of the molecule, offering precise data on geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. mdpi.comwikipedia.org DFT studies on N,N-Dihexylacetamide typically begin with geometry optimization to find the lowest energy conformation (ground state). In this state, the amide group (O=C-N) is planar due to resonance, and the two hexyl chains can adopt various conformations.

DFT calculations can determine key structural parameters. For amides, the C=O and C-N bond lengths are of particular interest as they reflect the degree of resonance and the partial double bond character of the C-N bond. Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. rsc.orgmdpi.com These descriptors help in understanding how this compound might interact with other chemical species, such as metal cations, by indicating the most likely sites for nucleophilic or electrophilic attack. For instance, the negative electrostatic potential is concentrated around the carbonyl oxygen atom, identifying it as the primary site for coordinating with cations.

Table 1: Representative DFT-Calculated Parameters for Amide Bonds Note: This table presents typical values for tertiary amides as specific data for this compound is not available. The exact values depend on the functional and basis set used.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Reflects the strength of the carbonyl double bond. |

| C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| O-C-N Bond Angle | ~122° | Consistent with sp² hybridization of the central carbon. |

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise predictions. hhu.deaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to calculate the energetics of this compound with high accuracy. hhu.de This is particularly useful for determining the relative energies of different conformers arising from the flexibility of the hexyl chains.

These high-level calculations are also employed to predict spectroscopic properties. rsc.org For example, they can generate theoretical infrared (IR) spectra by calculating vibrational frequencies. The calculated frequency of the C=O stretching mode is a key spectroscopic marker for amides and its position is sensitive to the molecular environment and coordination. While computationally more demanding, ab initio methods provide benchmark data against which DFT results and experimental findings can be validated. arxiv.orgdiva-portal.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

While quantum chemistry provides a static view, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the system's evolution. wikipedia.org This is essential for understanding the conformational flexibility and solvation properties of this compound.

In many applications, this compound functions as a ligand in a solvent. The nature of the solvent significantly influences how the ligand interacts with cations. researchgate.netlibretexts.orgrsc.org MD simulations can model the explicit interactions between the amide, a cation (like a metal ion), and surrounding solvent molecules. mdpi.comresearchgate.net

Simulations show that solvent molecules compete with the ligand for a place in the cation's primary coordination shell. researchgate.net In polar solvents, the cation is solvated, and the this compound molecule must displace these solvent molecules to form a complex. researchgate.netmdpi.com The stability of the resulting complex is a balance between the strength of the ligand-cation bond and the energy required for desolvation of both the ion and the ligand. The bulky hexyl groups can also sterically influence the structure of the solvation shell around the coordinating carbonyl group.

The two n-hexyl chains of this compound are not rigid; they are flexible and can adopt numerous conformations. nih.govnih.gov MD simulations are the ideal tool to explore this conformational landscape. rsc.orgplos.org By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different folded and extended states of the alkyl chains. elifesciences.orgbiorxiv.org

Table 2: Key Aspects Investigated by MD Simulations of this compound

| Aspect of Study | Information Gained | Relevance |

|---|---|---|

| Solvation Shell Structure | Arrangement and number of solvent molecules around the amide and any present cations. | Determines how the solvent mediates or competes with ligand-cation binding. |

| Radial Distribution Functions | Probability of finding a solvent molecule or ion at a certain distance from an atom on the amide. | Quantifies the structure of the solvation shells. researchgate.net |

| Conformational Transitions | Time-evolution of dihedral angles within the hexyl chains. | Reveals the flexibility of the ligand and the energy barriers between different shapes. nih.govelifesciences.org |

| Ligand-Cation Stability | The lifetime of the direct interaction between the carbonyl oxygen and a cation in solution. | Assesses the strength and dynamics of the coordination bond in a realistic environment. |

Prediction and Validation of Spectroscopic Parameters

A crucial link between theoretical models and experimental reality is the prediction of spectroscopic data that can be measured in a laboratory. arxiv.org Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation. mpg.deresearchgate.netresearchgate.net

For instance, DFT and ab initio methods can calculate the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.org The calculated ¹³C chemical shift of the carbonyl carbon and the ¹H shifts of the protons on the carbons adjacent to the nitrogen are particularly informative. Changes in these shifts upon addition of a metal salt can confirm the binding site and provide insight into the electronic perturbations caused by coordination. Similarly, calculated IR frequencies, especially the C=O stretch, can be compared to experimental Fourier-transform infrared (FTIR) spectra. A shift in this band to lower frequency upon cation binding is a hallmark of coordination, and the magnitude of the shift can be correlated with the strength of the interaction. The agreement between predicted and measured spectra serves to validate the computational model, confirming that it provides an accurate representation of the molecule's structure and electronic properties. researchgate.net

Theoretical ¹H and ¹³C NMR Chemical Shift Computations

Computational chemistry offers powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules, providing valuable insights into their structure and electronic environment. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using various levels of theory and basis sets. These computations are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to provide chemical shift values (δ) in parts per million (ppm). wisc.edupressbooks.pub

The chemical shift of a nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of nearby atoms, the hybridization of the carbon atom, and anisotropic effects from π systems all influence the shielding of the nucleus and, consequently, its chemical shift. pressbooks.publibretexts.org In this compound, the presence of the carbonyl group (C=O) and the nitrogen atom significantly affects the chemical shifts of the adjacent protons and carbons.

¹H NMR: The protons on the α-carbons to the nitrogen (the N-CH₂ groups of the hexyl chains) are expected to be deshielded due to the electron-withdrawing nature of the nitrogen and the nearby carbonyl group. Protons further down the hexyl chain will exhibit chemical shifts more typical of alkanes, generally appearing at higher fields (lower ppm values). The methyl protons at the end of the hexyl chains would be the most shielded. libretexts.org

¹³C NMR: The carbonyl carbon is characteristically found at a very low field (high ppm value) due to its sp² hybridization and the double bond to the highly electronegative oxygen atom. pressbooks.pubchemguide.co.uk The carbons directly bonded to the nitrogen will also be deshielded. The chemical shifts of the carbons along the hexyl chain will generally decrease as their distance from the amide functionality increases. pressbooks.pub

The following table provides a hypothetical set of theoretically computed ¹H and ¹³C NMR chemical shifts for this compound. Actual computational results would depend on the specific level of theory and basis set employed in the calculation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| N-CH₂ | ~3.3 | ~45 |

| N-CH₂-CH₂ | ~1.6 | ~31 |

| N-(CH₂)₂-CH₂ | ~1.3 | ~26 |

| N-(CH₂)₃-CH₂ | ~1.3 | ~22 |

| N-(CH₂)₄-CH₂ | ~1.3 | ~31 |

| CH₃ | ~0.9 | ~14 |

Note: These are estimated values and can vary based on the computational method and solvent.

Calculation of UV-Vis Absorption Spectra and Electronic Transitions

Theoretical calculations can also predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of its electronic transitions. libretexts.orgfaccts.de When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The types of electronic transitions that can occur in this compound include σ → σ, n → σ, π → π, and n → π transitions. wikipedia.orgresearchgate.net

The amide group in this compound is the primary chromophore, the part of the molecule that absorbs light. libretexts.org It contains both π electrons (in the C=O double bond) and non-bonding (n) electrons (the lone pair on the nitrogen and oxygen atoms). The most likely transitions to be observed in the accessible UV range (200-400 nm) are the n → π* and π → π* transitions associated with the carbonyl group. libretexts.orgresearchgate.net

π → π transition:* This transition involves the excitation of an electron from the π bonding orbital of the carbonyl group to the corresponding π* antibonding orbital. These transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths. libretexts.org

n → π transition:* This involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to the π* antibonding orbital of the carbonyl group. These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. libretexts.org

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the excitation energies and oscillator strengths (which relate to the intensity of the absorption) of these electronic transitions. faccts.demuni.cz The calculated excitation energies can then be converted to wavelengths to predict the λ_max_ (wavelength of maximum absorbance) values for the UV-Vis spectrum.

The following table presents hypothetical results from a TD-DFT calculation for the main electronic transitions in this compound.

| Transition | Calculated Excitation Energy (eV) | Calculated λ_max (nm) | Oscillator Strength (f) |

| n → π | ~4.5 | ~275 | ~0.01 |

| π → π | ~6.2 | ~200 | ~0.5 |

Note: These values are illustrative and depend on the computational methodology.

Computational Elucidation of Reaction Mechanisms and Energetic Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energetic profiles (also known as reaction coordinate diagrams) that map the energy of the system as it progresses from reactants to products. chemguide.co.ukyoutube.com For reactions involving this compound, computational methods can be used to identify transition states, intermediates, and the activation energies associated with each step of a proposed mechanism. mdpi.comirb.hr

A reaction energy profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. youtube.com Key features of an energy profile include:

Reactants and Products: The starting and ending points of the reaction. The difference in their energies (ΔE) determines whether the reaction is exothermic (releases energy) or endothermic (requires energy). chemguide.co.uk

Transition States (TS): The highest energy points along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea). chemguide.co.uknagwa.com

Intermediates (I): Local energy minima along the reaction coordinate, representing transient species that are formed and consumed during the reaction. chemguide.co.uk

For example, in a hypothetical hydrolysis of this compound, computational methods could be used to model the nucleophilic attack of a water molecule on the carbonyl carbon. This would involve locating the transition state for this step and calculating its energy relative to the reactants. The subsequent steps, such as proton transfer and the breaking of the carbon-nitrogen bond, could also be modeled to construct a complete energy profile for the reaction.

The table below illustrates a hypothetical energetic profile for a two-step reaction involving this compound, such as a substitution reaction at the carbonyl carbon.

| Species | Relative Free Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State 1 (TS1) | +20 |

| Intermediate (I) | +5 |

| Transition State 2 (TS2) | +15 |

| Products | -10 |

Coordination Chemistry of N,n Dihexylacetamide

Complexation with Metal Cations as a Ligand

The coordination behavior of N,N-Dihexylacetamide has been explored with various metal ions, including alkali metals, actinides, and lanthanides. It often participates in complexation as a neutral ligand, binding directly to the metal center through its carbonyl oxygen.

This compound moieties have been effectively incorporated into larger molecular structures, such as calixarenes, to study their interactions with alkali metal cations. uni-obuda.hu When this compound groups are attached to the lower rim of a calix nih.govarene scaffold, they form powerful ionophores for alkali metals. nih.govrsc.orgtandfonline.com Studies involving these functionalized calixarenes in various organic solvents have demonstrated the formation of 1:1 complexes with cations like Li+, Na+, K+, and Rb+. uni-obuda.hunih.govrsc.org

The coordination involves the metal ion being encapsulated within the cavity created by the calixarene (B151959) and the amide groups. The binding strength and selectivity are influenced by the size of the cation and the solvent used. nih.govrsc.org For instance, the thermodynamic stability of these complexes is found to be highly dependent on the solvent, generally decreasing in the order: acetonitrile (B52724) > benzonitrile (B105546) >> methanol (B129727). nih.govrsc.orgscience.gov This trend is attributed to the differences in solvation energies of the ligand and the metal cations in these solvents. nih.govrsc.org While most complexation reactions are enthalpically driven, the reaction of Li+ in methanol shows a significant entropic contribution, which is linked to the favorable desolvation of the small lithium cation. nih.govrsc.orgscience.gov The coordination of alkali metals can induce a more ordered structure in the ligand, which is a key principle in designing selective metal binders. nih.gov

Amide ligands, including N,N-dialkylamides like this compound, are of significant interest for the separation of actinides in nuclear fuel reprocessing.

Uranyl(VI): Derivatives of this compound have shown high selectivity for the extraction of Uranyl(VI) (UO₂²⁺). researchgate.net A polymer resin functionalized with p-amino-N,N-dihexylacetamide (ADHA) demonstrated efficient extraction of U(VI) from highly acidic solutions, separating it from thorium and lanthanides. researchgate.net In organic media, it is understood that the neutral complex UO₂(NO₃)₂(L)₂ is typically formed, where 'L' represents the monoamide ligand. acs.org The two amide ligands coordinate to the uranyl ion in the equatorial plane, alongside two bidentate nitrate (B79036) ions. acs.org

Neptunium(IV, V, VI): The extraction of different actinide oxidation states varies. While ligands are designed for tetravalent and hexavalent actinides, the extraction of pentavalent neptunium (B1219326) (Np(V)) is generally much lower. mdpi.com Studies on related diamide (B1670390) ligands have shown high selectivity for Pu(IV) over Np(V). rsc.org

Plutonium(IV): The chemistry of plutonium is complex due to its multiple accessible oxidation states. fas.org Amide-based extractants are investigated for the selective separation of Plutonium(IV). nih.gov Studies on N,N-di-(2-ethylhexyl)butyramide (DEHBA), a structurally similar monoamide, show that it can effectively extract Pu(IV). rsc.org The extraction process typically involves the formation of a 1:1 complex between the Pu(NO₃)₄ species and the ligand. rsc.org The chemical environment, particularly the acidity and radiation dose, can significantly impact the degradation of the amide ligand and its ability to extract and retain plutonium. rsc.org

The separation of trivalent actinides from lanthanides is a major challenge in nuclear waste treatment, and amide-based ligands play a crucial role in this area. osti.gov While simple monoamides like this compound show poor extraction for trivalent lanthanides and actinides, more complex structures incorporating this functionality are effective. researchgate.netnih.gov

Europium(III): Europium(III) is often used as a representative for trivalent lanthanides in separation studies. rsc.org Its complexation with amide ligands has been thoroughly investigated. For instance, diglycolamides (DGA), which contain two amide groups linked by an ether oxygen, show strong complexation with Eu(III). rsc.org The coordination typically involves the carbonyl oxygen atoms of the amide groups. rsc.org The stability of Eu(III) complexes can be determined in various solutions to understand the binding mechanism. osti.gov The coordination number of lanthanide ions in solution is typically high, often eight or nine. d-nb.inforesearchgate.net

Americium(III): The coordination chemistry of Am(III) is very similar to that of early trivalent lanthanides due to their comparable ionic radii. nih.gov Ligands designed for actinide-lanthanide separation often aim to exploit subtle differences in their bonding characteristics. barc.gov.in The complexation of Am(III) with amide-containing ligands is primarily driven by electrostatic interactions. barc.gov.in The goal is often to design ligands that show preferential binding for Am(III) over lanthanides like Eu(III). nih.gov

Calix[n]arenes are macrocyclic compounds that serve as excellent platforms for constructing selective ionophores by functionalizing their upper or lower rims. tandfonline.comnih.gov Attaching this compound groups to the lower rim of a calix nih.govarene creates a pre-organized binding cavity that is highly effective for complexing metal cations, particularly alkali metals. nih.govrsc.orgtandfonline.com

The calixarene framework holds the four this compound "arms" in a convergent arrangement, minimizing the entropic penalty of complexation. nih.govrsc.org This pre-organization leads to high stability constants for the resulting metal complexes. nih.govrsc.org The size of the calixarene cavity can be tailored to selectively bind ions of a specific radius. tandfonline.com The resulting complexes are often 1:1 (metal:ligand), with the metal ion held within the basket-like structure formed by the calixarene and coordinated by the carbonyl oxygen atoms of the amide groups. nih.govrsc.org These systems have been studied extensively to understand the fundamental principles of host-guest chemistry and to develop sensors and separation agents for specific metal ions. tandfonline.comresearchgate.net

Thermodynamic Characterization of Complex Formation

The stability of a metal-ligand complex in solution is quantified by its stability constant (also known as a formation constant). wikipedia.org A high stability constant indicates a strong interaction between the metal ion and the ligand, favoring the formation of the complex. solubilityofthings.com These constants are crucial for predicting the behavior of ligands in applications like chemical separations and for understanding the driving forces of complexation. solubilityofthings.com

The stability constants for complexes of this compound-functionalized calix nih.govarenes with alkali metals have been determined in several non-aqueous solvents using techniques like microcalorimetry, spectrophotometry, and NMR spectroscopy. nih.govrsc.org The data reveals a strong dependence of complex stability on the nature of the solvent. nih.govrsc.orgscience.gov

For example, a comprehensive study determined the stability constants (log K) for 1:1 complexes of a calix nih.govarene bearing four this compound units (referred to as L1 in the study) with various alkali metal cations at 25°C. nih.govrsc.org The results, obtained through microcalorimetric titrations, are summarized in the table below.

Table 1: Stability constants (log K) for the 1:1 complexation of alkali metal cations with a this compound-functionalized calix nih.govarene in different solvents at 25°C. Data sourced from a comprehensive study on the complexation of alkali metal cations. nih.govrsc.org

The stability of the complexes decreases significantly from acetonitrile to methanol, which is explained by the stronger solvation of the metal ions in methanol, making it more difficult for the ligand to displace the solvent molecules and form a complex. nih.govrsc.org The ligand shows the highest affinity for the Na⁺ ion in both acetonitrile and benzonitrile. nih.govrsc.org These thermodynamic studies, which also determine the enthalpy (ΔH) and entropy (ΔS) of complexation, provide a complete picture of the factors governing molecular recognition. nih.govrsc.org

Analysis of Enthalpic and Entropic Contributions to Complexation

The formation of metal complexes with ligands like this compound in solution is a process governed by changes in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters are crucial for understanding the stability of the resulting complexes.

Generally, complex formation involving N,N-dialkylamides is an enthalpy-driven process. researchgate.net The coordination of the amide's carbonyl oxygen to a metal ion is an exothermic reaction, releasing heat and resulting in a negative enthalpy change (ΔH < 0). mdpi.com This favorable enthalpic contribution is a primary driver for the complexation reaction.

Systematic studies are essential to obtain detailed thermodynamic information, as these parameters can reveal the underlying principles governing the complexation of metal ions with amide extractants. osti.gov

Table 1: General Thermodynamic Contributions to this compound Complexation

| Thermodynamic Parameter | Contribution to Complexation | General Observation |

| Enthalpy (ΔH) | Favorable (Exothermic) | The formation of the metal-oxygen bond is an energy-releasing process, driving the reaction forward. researchgate.netmdpi.com |

| Entropy (ΔS) | Unfavorable (Negative) | The ordering of ligand molecules around a metal center leads to a decrease in system disorder. libretexts.org |

| Gibbs Free Energy (ΔG) | Favorable (Negative) | The large negative enthalpy change typically overcomes the unfavorable entropy change, resulting in spontaneous complex formation. |

Solvent Dependence of Complexation Equilibria and Desolvation Phenomena

The process of complexation in solution is fundamentally a substitution reaction where the ligand, this compound, displaces solvent molecules from the first solvation shell of the metal ion. researchgate.net This desolvation step is energetically significant. Highly polar solvents can strongly solvate metal cations, making it more difficult (i.e., requiring more energy) for the ligand to displace them. researchgate.net Consequently, complex stability is often lower in strongly solvating polar solvents compared to non-polar or weakly coordinating solvents. rsc.orgresearchgate.net

For example, studies on related systems show a significant decrease in binding ability in a protic solvent like methanol compared to an aprotic solvent like acetonitrile, which is attributed to the strong solvation of cations in methanol. researchgate.net The diluent's nature can also influence the aggregation of the extractant molecules, which in turn affects the extraction capacity. researchgate.net Unexpectedly high extraction has been observed in certain polar diluents, indicating a complex relationship that goes beyond simple polarity. rsc.org

Structural Analysis of Coordination Complexes

The geometry and bonding within the coordination complexes of this compound are fundamental to understanding its behavior as a ligand. Spectroscopic and crystallographic methods provide detailed insights into these structures.

Elucidation of First Coordination Sphere Geometry

X-ray diffraction (XRD) studies on solid-state crystals of similar actinide and lanthanide complexes provide definitive structural information. rsc.orgacs.org For example, in many uranyl nitrate complexes with N,N-dialkylamides, the uranyl ion (UO₂²⁺) is coordinated by two amide ligands and multiple nitrate ions. acs.orgacs.org The geometry around the uranium atom is often a distorted hexagonal bipyramidal, with the two oxygen atoms of the uranyl ion forming the axial positions and the oxygen atoms from the amide and nitrate ligands occupying the equatorial plane.

Similarly, lanthanide ions, when complexed with malonamide (B141969) ligands (which contain two amide groups), often exhibit high coordination numbers, such as 10. rsc.org In these cases, the metal is bonded to oxygen atoms from both the amide ligands and co-extracted nitrate anions. rsc.org The specific geometry can vary, with common arrangements including tricapped trigonal prismatic or distorted square antiprismatic shapes. umich.eduresearchgate.net The size of the lanthanide ion can also influence the final structure. nih.gov

Table 2: Common Coordination Geometries in Actinide/Lanthanide Amide Complexes

| Metal Ion | Typical Ligands | Coordination Number | Common Geometry |

| Uranyl (UO₂²⁺) | 2 Amides, 2-3 Nitrates | 6 or 8 (in equatorial plane) | Hexagonal or Pentagonal Bipyramidal acs.orgacs.org |

| Lanthanide (Ln³⁺) | 2-3 Amides, 3 Nitrates | 8, 9, or 10 | Tricapped Trigonal Prismatic, Square Antiprismatic rsc.orgumich.edu |

| Plutonium (Pu⁴⁺) | 2 Amides, 4 Nitrates | 10 | Distorted Polyhedra acs.org |

Spectroscopic Probes of Metal-Ligand Binding (e.g., TRLFS for Uranyl)

While crystallography provides data on solid-state structures, spectroscopic techniques are invaluable for probing the metal-ligand interaction in solution. Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a particularly powerful tool for studying the coordination environment of fluorescent ions like uranyl (UO₂²⁺). acs.orgunl.edu

TRLFS measurements can distinguish between different uranyl species in solution based on the unique characteristics of their emission spectra and fluorescence lifetimes. unl.eduunl.edu When this compound binds to the uranyl ion, it displaces water or nitrate ions from the first coordination sphere. This change in the local environment of the uranium atom causes shifts in the position and intensity of the vibronic bands in the fluorescence spectrum. acs.orgunl.edu

For example, studies on the UO₂(NO₃)₂(L)₂ complex, where L is a monoamide, use TRLFS to confirm the coordination of the two amide ligands to the uranyl center in the organic phase. acs.org The number of peaks, their energy levels, and their lifetimes provide a spectroscopic fingerprint for the specific complex formed. researchgate.net By analyzing these parameters, researchers can determine the number of ligands bound to the metal and gain insight into the symmetry of the complex in solution. acs.org

Other spectroscopic methods like FTIR (Fourier-Transform Infrared) and NMR (Nuclear Magnetic Resonance) also provide crucial information. In FTIR, a shift in the C=O stretching frequency of the amide upon complexation confirms the involvement of the carbonyl oxygen in bonding. NMR spectroscopy can reveal structural details and conformational changes in the ligand upon binding to a metal ion. nih.gov

Principles of Ligand Design for Selective Metal Ion Recognition

The selective separation of metal ions, particularly the challenging separation of trivalent actinides from lanthanides, is a major goal in areas like nuclear fuel reprocessing. researchgate.netosti.gov this compound serves as a model for understanding how ligand structure can be tuned to achieve this selectivity. The design principles revolve around manipulating steric and electronic effects. rsc.orgiupac.org

Steric Effects: The size and shape of the alkyl groups on the amide nitrogen (the two hexyl groups in this compound) and on the carbon atom adjacent to the carbonyl group create steric hindrance. wikipedia.org This bulkiness can influence which metal ions can approach and bind to the ligand. Increasing the steric bulk on the ligand can suppress the extraction of certain ions more than others. researchgate.net For instance, subtle differences in the ionic radii of actinides and lanthanides can be amplified by carefully designed steric hindrance, leading to preferential binding. The branched nature of the alkyl chains can have a strong effect on the extraction of tetravalent actinides while less significantly affecting hexavalent ones. researchgate.net

Electronic Effects: The electronic properties of the ligand determine its donor strength. rsc.orgrsc.org The oxygen atom of the amide group is a "hard" donor, which preferentially binds to "hard" metal ions like actinides and lanthanides. researchgate.net The selectivity between these two groups of elements is thought to arise from subtle differences in their bonding nature. Actinide-ligand bonds are believed to have a slightly greater degree of covalency compared to the more ionic lanthanide-ligand bonds. rsc.org By incorporating "soft" donor atoms (like nitrogen or sulfur) into the ligand backbone along with the "hard" oxygen donors, it is possible to create ligands that preferentially bind to actinides, which are considered slightly "softer" than lanthanides. researchgate.netrsc.org Modifying the ligand framework with electron-donating or electron-withdrawing groups can fine-tune the electron density on the donor oxygen atom, thereby altering its binding affinity and selectivity. iupac.orgnih.gov

The combination of these steric and electronic modifications is a key strategy in the rational design of new, highly selective extractants for targeted metal ion separation. acs.org

Solvent Extraction and Separation Applications Utilizing N,n Dihexylacetamide

Applications in Nuclear Fuel Reprocessing and Waste Management

The primary application of N,N-Dihexylacetamide and related N,N-dialkylamides in the nuclear industry is for the separation and purification of actinides from spent nuclear fuel and high-level liquid waste. barc.gov.ingoogle.com These compounds are integral to the development of advanced reprocessing flowsheets aimed at reducing the long-term radiotoxicity of nuclear waste.

Selective Extraction of Actinides from Nitric Acid Media

N,N-dialkylamides are effective in extracting actinides, particularly uranium and plutonium, from nitric acid solutions, which are the typical medium in aqueous reprocessing of spent nuclear fuel. google.comwikipedia.org The extraction process involves the formation of complexes between the actinide ions and the amide molecules. barc.gov.in For instance, Uranyl(VI) ions are extracted from the aqueous nitric acid phase into an organic phase containing the dialkylamide as complexes like UO₂(NO₃)₂·2Amide. barc.gov.in

Research has demonstrated that the structure of the dialkylamide, specifically the branching of the alkyl chains, can be tailored to achieve selectivity between different actinides. iaea.orgosti.gov Branched-chain N,N-dialkylamides can preferentially extract hexavalent actinides like U(VI) over tetravalent ones such as Pu(IV), enabling their separation at the extraction stage itself. osti.govwhiterose.ac.uk This selectivity is a significant advantage over traditional processes that require subsequent chemical reduction steps. iaea.org

Separation of Plutonium, Uranium, and Neptunium (B1219326)

The separation of uranium, plutonium, and neptunium is a critical step in the management of spent nuclear fuel. oecd-nea.orgosti.gov N,N-dialkylamides have shown potential in achieving this separation. iaea.orgosti.gov The extraction behavior of these elements is similar to that with TBP, but the subtle differences in complexation with amides can be exploited for their mutual separation. iaea.org

Studies have shown that the extraction efficiency for neptunium depends on its oxidation state, following the order Np(VI) > Np(IV) >> Np(V). osti.gov By controlling the oxidation states and utilizing specific amide structures, it is possible to selectively separate these elements. For example, branched amides like N,N-di-(2-ethyl)hexyl-2,2-dimethylpropanamide (D2EHDMPA) can selectively recover U(VI) while leaving Pu(IV) in the aqueous phase. iaea.org This same extractant can also separate U(VI) from Np(VI) without needing to reduce neptunium's oxidation state. iaea.org

The table below presents the distribution coefficients for the extraction of various actinides using different N,N-dialkyl-monoamides (BAMA), illustrating the potential for selective separation.

Distribution Coefficients of Actinides with Various Amide Extractants

| Extractant | D(U(VI)) | D(Pu(IV)) | D(Np(VI)) | D(Np(IV)) |

|---|---|---|---|---|

| D2EHBA | 14.2 | 8.5 | 11.5 | 3.8 |

| D2EHiBA | 10.5 | 1.8 | 8.5 | 1.5 |

| DH2EHA | 7.5 | 2.5 | - | - |

| D2EHDMPA | 2.8 | 0.8 | 1.5 | 0.5 |

Data sourced from Suzuki et al. iaea.org Conditions: 1.0 M extractant in n-dodecane, 3.0 M HNO₃ aqueous phase.

Use of N,N-Dialkylamides as Incinerable Extractants

A significant advantage of N,N-dialkylamides over the phosphorus-containing TBP is their complete incinerability. iaea.orgiaea.org These compounds adhere to the CHON principle, meaning they are composed solely of carbon, hydrogen, oxygen, and nitrogen. google.comoecd-nea.orgoecd-nea.org This property allows the used solvent to be incinerated, converting it into gaseous products and drastically reducing the volume of secondary radioactive waste that requires geological disposal. barc.gov.in Furthermore, the degradation products of dialkylamides, mainly carboxylic acids and secondary amines, are less detrimental to the separation process compared to the degradation products of TBP (such as dibutyl phosphate), which can form stable complexes with actinides and interfere with stripping operations. iaea.orgosti.gov

Extraction Performance and Influencing Parameters

The efficiency of solvent extraction processes using this compound is governed by several key parameters, including the acidity of the aqueous phase and the nature of the organic diluent.

Effect of Aqueous Phase Acidity on Distribution Ratios

The acidity of the aqueous phase, typically the concentration of nitric acid, has a profound effect on the distribution ratios (D) of metal ions. akjournals.comresearchgate.net Generally, the extraction of actinides like U(VI) and Th(IV) by N,N-dialkylamides increases with increasing nitric acid concentration in the aqueous phase, up to a certain point. researchgate.netresearchgate.net For instance, studies on a resin-grafted amide showed that the distribution values for U(VI) were high (in the order of 10³) at nitric acid concentrations between 3 M and 10 M. researchgate.net